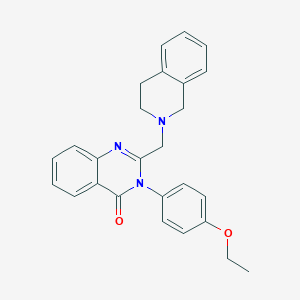
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of quinazolinone compounds and has been studied for its various biological activities.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and enhance insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone in lab experiments is its potential therapeutic properties. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone. One of the directions is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential use in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to evaluate its safety and toxicity in vivo.
Métodos De Síntesis
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone involves the reaction between 4-ethoxybenzaldehyde and 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)aniline in the presence of acetic acid and acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone has been extensively studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
Fórmula molecular |
C26H25N3O2 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-(4-ethoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C26H25N3O2/c1-2-31-22-13-11-21(12-14-22)29-25(27-24-10-6-5-9-23(24)26(29)30)18-28-16-15-19-7-3-4-8-20(19)17-28/h3-14H,2,15-18H2,1H3 |
Clave InChI |
MCJKLGREAFJKGD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CN4CCC5=CC=CC=C5C4 |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CN4CCC5=CC=CC=C5C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-benzyl-6-(methylsulfanyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289150.png)

![6-methyl-7,8,9,10-tetrahydrobenzo[i]phenanthridin-5(6H)-one](/img/structure/B289154.png)

![5-benzyl-5,5a,6,7,11b,11c-hexahydrobenzo[f]furo[3,2-c]quinolin-4(3aH)-one](/img/structure/B289156.png)
![6-benzyl-6,6a,7,8,9,10,11,11a-octahydro-5H-cyclohepta[c]isoquinolin-5-one](/img/structure/B289157.png)
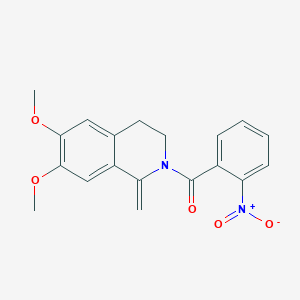
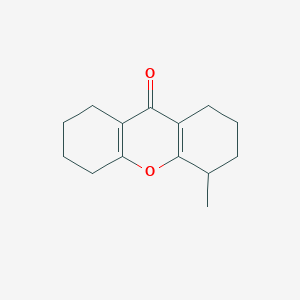
![ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289166.png)
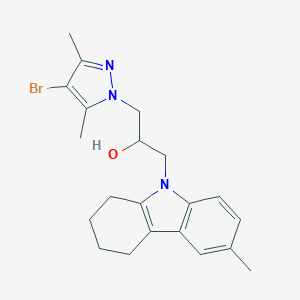
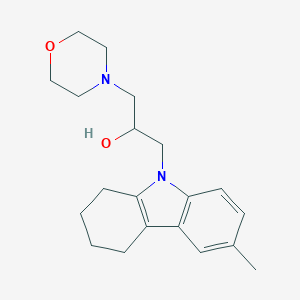
![2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B289171.png)
![2,6-difluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B289172.png)
